Cas no 2171574-93-7 (3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}propanoic acid)

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}propanoic acid structure
2171574-93-7 structure
商品名:3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}propanoic acid
CAS番号:2171574-93-7
MF:C25H30N2O6
メガワット:454.515507221222
CID:6320521
PubChem ID:165501819

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}propanoic acid
    • EN300-1492121
    • 2171574-93-7
    • 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]ethoxy}propanoic acid
    • インチ: 1S/C25H30N2O6/c1-2-7-22(24(30)26-13-15-32-14-12-23(28)29)27-25(31)33-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21-22H,2,7,12-16H2,1H3,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: KNYXBGRQCIAURZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NCCOCCC(=O)O)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 454.21038668g/mol
  • どういたいしつりょう: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 13
  • 複雑さ: 635
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1492121-50mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]ethoxy}propanoic acid
2171574-93-7
50mg
$2829.0 2023-09-28
Enamine
EN300-1492121-250mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]ethoxy}propanoic acid
2171574-93-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1492121-10000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]ethoxy}propanoic acid
2171574-93-7
10000mg
$14487.0 2023-09-28
Enamine
EN300-1492121-500mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]ethoxy}propanoic acid
2171574-93-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1492121-5000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]ethoxy}propanoic acid
2171574-93-7
5000mg
$9769.0 2023-09-28
Enamine
EN300-1492121-1.0g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]ethoxy}propanoic acid
2171574-93-7
1g
$0.0 2023-06-05
Enamine
EN300-1492121-2500mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]ethoxy}propanoic acid
2171574-93-7
2500mg
$6602.0 2023-09-28
Enamine
EN300-1492121-1000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]ethoxy}propanoic acid
2171574-93-7
1000mg
$3368.0 2023-09-28
Enamine
EN300-1492121-100mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]ethoxy}propanoic acid
2171574-93-7
100mg
$2963.0 2023-09-28

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}propanoic acid 関連文献

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}propanoic acidに関する追加情報

Latest Research on 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}propanoic acid (CAS: 2171574-93-7) in Chemical Biology and Pharmaceutical Applications

The compound 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}propanoic acid (CAS: 2171574-93-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a propanoic acid linker, is primarily utilized in peptide synthesis and drug development. Recent studies highlight its role as a versatile building block for the design of novel therapeutics, particularly in targeted drug delivery systems and prodrug strategies.

One of the key advancements in the application of this compound is its integration into solid-phase peptide synthesis (SPPS). Researchers have demonstrated its efficacy in facilitating the incorporation of unnatural amino acids and complex side chains, thereby expanding the chemical space for peptide-based drug discovery. The Fmoc group, in particular, offers advantages in terms of stability and selective deprotection, making it a preferred choice for modern peptide chemistry. A 2023 study published in the Journal of Medicinal Chemistry detailed its use in the synthesis of cyclic peptides with enhanced bioavailability and target specificity.

In addition to its synthetic utility, 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}propanoic acid has been explored for its potential in bioconjugation strategies. A recent report in ACS Chemical Biology highlighted its application in the development of antibody-drug conjugates (ADCs), where the propanoic acid linker enables stable attachment of cytotoxic payloads to monoclonal antibodies. This approach has shown promise in improving the therapeutic index of cancer treatments by minimizing off-target effects.

Further investigations into the physicochemical properties of this compound have revealed its compatibility with aqueous and organic solvents, a critical factor for its use in diverse formulation strategies. Computational modeling studies, as cited in a 2024 Nature Communications article, have provided insights into its conformational flexibility and interaction with biological targets, paving the way for rational drug design. These findings underscore the compound's potential as a multifunctional tool in medicinal chemistry.

Looking ahead, ongoing research aims to optimize the scalability and cost-effectiveness of synthesizing 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoethoxy}propanoic acid, with several pharmaceutical companies investing in green chemistry approaches. Its role in the development of next-generation biologics and personalized medicine is expected to grow, particularly in areas such as oncology and autoimmune diseases. As the field advances, this compound is poised to remain a cornerstone in the toolkit of chemical biologists and pharmaceutical researchers.

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